molecular formula C16H16N2O B11043809 1-(1-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)prop-2-en-1-one

1-(1-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)prop-2-en-1-one

Cat. No.: B11043809
M. Wt: 252.31 g/mol
InChI Key: MNMAWLBNZZDYFI-UHFFFAOYSA-N
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Description

1-[1-PHENYL-3,4-DIHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]-2-PROPEN-1-ONE is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, forming a pyrrolopyrazine scaffold. This structure is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 1-[1-PHENYL-3,4-DIHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]-2-PROPEN-1-ONE can be achieved through various synthetic routes. Common methods include:

    Cyclization: This involves the formation of the pyrrolopyrazine ring system through intramolecular cyclization reactions.

    Ring Annulation: This method involves the construction of the pyrrolopyrazine scaffold by annulating a pyrazine ring onto a pre-existing pyrrole ring.

    Cycloaddition: This approach uses cycloaddition reactions to form the pyrrolopyrazine ring system.

    Direct C-H Arylation: This method involves the direct arylation of a pyrrole ring with a pyrazine derivative.

Chemical Reactions Analysis

1-[1-PHENYL-3,4-DIHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]-2-PROPEN-1-ONE undergoes various types of chemical reactions, including:

Scientific Research Applications

1-[1-PHENYL-3,4-DIHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]-2-PROPEN-1-ONE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[1-PHENYL-3,4-DIHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]-2-PROPEN-1-ONE involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes, receptors, and other biomolecules, leading to the modulation of various cellular processes .

Comparison with Similar Compounds

1-[1-PHENYL-3,4-DIHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]-2-PROPEN-1-ONE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

1-(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)prop-2-en-1-one

InChI

InChI=1S/C16H16N2O/c1-2-15(19)18-12-11-17-10-6-9-14(17)16(18)13-7-4-3-5-8-13/h2-10,16H,1,11-12H2

InChI Key

MNMAWLBNZZDYFI-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N1CCN2C=CC=C2C1C3=CC=CC=C3

Origin of Product

United States

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